molecular formula C13H11N3O5S B2893335 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide CAS No. 899996-40-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide

Cat. No. B2893335
CAS RN: 899996-40-8
M. Wt: 321.31
InChI Key: GJQRGJZMTCKHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide, also known as DIPO-I or Diprovocim, is a small molecule agonist of the stimulator of interferon genes (STING) protein. STING is a key component of the innate immune system, which plays a critical role in defending against viral and bacterial infections, as well as cancer. The activation of STING by DIPO-I leads to the induction of type I interferon and other pro-inflammatory cytokines, which can enhance the immune response against pathogens and tumors.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Kendre et al. (2015) synthesized a series of derivatives including isoxazole and evaluated their anti-bacterial, antifungal, and anti-inflammatory activities. The research found that certain compounds exhibited promising antimicrobial and anti-inflammatory properties, suggesting potential applications in treating infections and inflammation-related conditions Kendre, B. V., Landge, M. G., & Bhusare, S. B..

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized novel derivatives bearing semicarbazide, thiosemicarbazide, and other moieties, demonstrating significant antioxidant activity. Some compounds showed higher antioxidant activity than ascorbic acid and exhibited cytotoxic activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V..

Synthetic Methodologies

The work by He et al. (2020) focused on the synthesis technique involving a selective ring-opening [3 + 2] cyclization reaction of benzo[d]isoxazoles, providing an efficient method to access highly functionalized 2-hydroxyaryl-oxazolines. This study offers insights into innovative synthetic approaches that can be applied to the development of new pharmaceuticals He, Y., Pi, C., Wu, Y., & Cui, X..

Herbicidal Activity

Research on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide by Liu et al. (2008) explored its herbicidal activity, indicating the potential agricultural applications of similar compounds in controlling unwanted vegetation Liu, G.-h., Fang, H.-b., Xue, Y.-N., Lu, X.-q., & Mou-Ming.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c17-12(14-11-6-8-21-15-11)5-7-16-13(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQRGJZMTCKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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